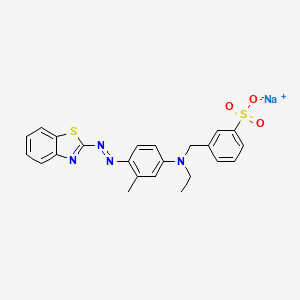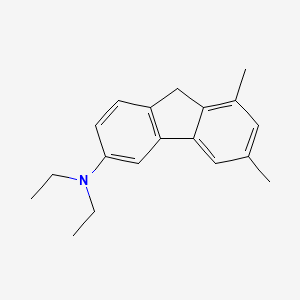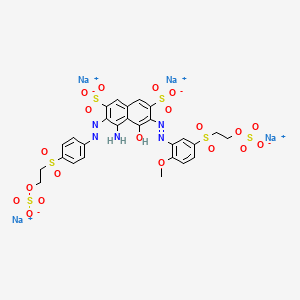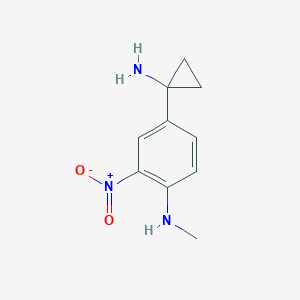![molecular formula C48H68O2 B13783941 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene is a complex organic compound that belongs to the family of fluorene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene typically involves a multi-step process. The key steps include:
Formation of the fluorene core: This is usually achieved through a Friedel-Crafts alkylation reaction.
Introduction of the ethenyl groups: This can be done via a Heck reaction, where a palladium catalyst is used to couple the ethenyl groups to the fluorene core.
Attachment of the side chains: The 2-ethylhexoxy and 2-methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl groups, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted derivatives
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene has several applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent light-emitting properties.
Materials Science: Employed in the synthesis of advanced polymers and nanomaterials.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for drug delivery systems and as a component in diagnostic assays.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with light and electronic fields. The conjugated system of double bonds allows for efficient absorption and emission of light, making it useful in optoelectronic applications. In biological systems, its fluorescence can be used to track and image cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethenyl-3,5-dimethylpyrazine
- Pyrazine, 2-ethenyl-5-methyl-
- Naphthalene, 2-ethenyl-
Uniqueness
Compared to similar compounds, 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene stands out due to its unique combination of side chains and the fluorene core. This structure imparts superior optical properties and makes it more versatile for various applications, particularly in optoelectronics and materials science.
Eigenschaften
Molekularformel |
C48H68O2 |
|---|---|
Molekulargewicht |
677.0 g/mol |
IUPAC-Name |
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene |
InChI |
InChI=1S/C48H68O2/c1-7-12-15-17-19-21-32-48(33-22-20-18-16-13-8-2)45-34-38(10-4)25-29-43(45)44-30-26-40(35-46(44)48)24-27-41-36-42(28-31-47(41)49-6)50-37-39(11-5)23-14-9-3/h10,24-31,34-36,39H,4,7-9,11-23,32-33,37H2,1-3,5-6H3/b27-24+ |
InChI-Schlüssel |
PQILHHHMQAUNKQ-SOYKGTTHSA-N |
Isomerische SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)/C=C/C4=C(C=CC(=C4)OCC(CC)CCCC)OC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=CC4=C(C=CC(=C4)OCC(CC)CCCC)OC)CCCCCCCC |
Verwandte CAS-Nummern |
475101-36-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)


![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)






![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)

![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
